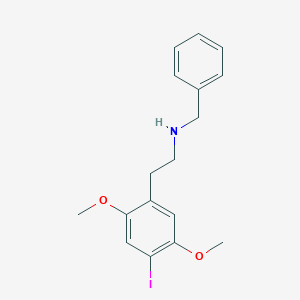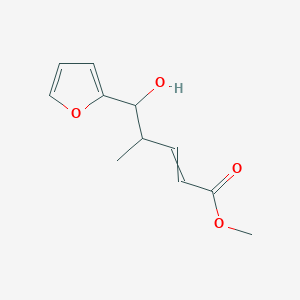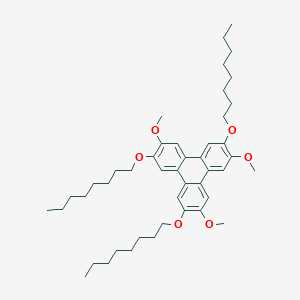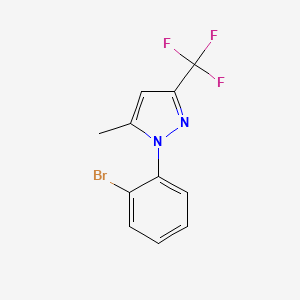
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is a chemical compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group and a pyrrolidinyl group that has two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- typically involves the reaction of naphthalenecarbonitrile with a pyrrolidinyl derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Industrial production also involves purification steps like recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidinyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives of the original compound.
科学研究应用
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidinyl ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of these proteins. The carbonitrile group can also participate in interactions with nucleophilic sites on proteins, affecting their function.
相似化合物的比较
Similar Compounds
1-Naphthalenecarbonitrile, 4-amino-: Similar structure but with an amino group instead of the pyrrolidinyl group.
1-Naphthalenecarbonitrile, 4-hydroxy-: Similar structure but with a hydroxyl group instead of the pyrrolidinyl group.
Uniqueness
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is unique due to the presence of both the pyrrolidinyl ring and the hydroxyl groups, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
870888-74-7 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
4-(3,4-dihydroxypyrrolidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H14N2O2/c16-7-10-5-6-13(12-4-2-1-3-11(10)12)17-8-14(18)15(19)9-17/h1-6,14-15,18-19H,8-9H2 |
InChI 键 |
ISANUUJYDZPIRB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1C2=CC=C(C3=CC=CC=C32)C#N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
amino}benzonitrile](/img/structure/B14181021.png)




